molecular formula C19H19N5O2S2 B2510358 N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 946323-48-4

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2510358
CAS No.: 946323-48-4
M. Wt: 413.51
InChI Key: MHVIQNMTGGCMFE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic 1,3,4-thiadiazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole scaffold is a privileged structure in the design of biologically active molecules, known for its versatility and presence in compounds with a wide spectrum of pharmacological properties . This particular compound integrates a urea-like (phenylcarbamoyl)amino functional group and a sulfanylacetamide chain, structural features often associated with modulating biological activity and molecular recognition. Researchers are exploring this compound and its analogs primarily in the field of oncology. Structurally related N-substituted 2-amino-1,3,4-thiadiazoles have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including rectal (SW707), breast (T47D), bladder (HCV29T), and lung (A549) carcinomas, with some derivatives exhibiting efficacy superior to that of standard chemotherapeutic agents . The mechanism of action for 1,3,4-thiadiazole derivatives is multifaceted and an active area of investigation. Some analogs function as aromatic sulfonamides, which are potent inhibitors of carbonic anhydrase (CA) isozymes . Specific transmembrane isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumor environments and are implicated in tumor acidification, progression, and invasion . Inhibiting these isozymes can reverse extracellular acidification and suppress tumor growth, providing a targeted approach for anticancer research . Beyond oncology, the 1,3,4-thiadiazole core is found in compounds investigated for antimicrobial, anticonvulsant, and anti-inflammatory applications, highlighting the broad research utility of this chemical class . This compound is offered exclusively for research purposes to support the development of novel therapeutic agents and the study of structure-activity relationships in heterocyclic chemistry.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-8-9-13(2)15(10-12)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVIQNMTGGCMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

    Attachment of 2,5-Dimethylphenyl Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenyl acetic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has been investigated for its anticancer properties. Thiadiazole derivatives are known to exhibit significant biological activities, including antitumor effects. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties. The compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives have been studied for their ability to inhibit enzymes such as lipoxygenases involved in inflammatory processes. In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

  • A study demonstrated that similar thiadiazole derivatives exhibited significant anticancer activity against various cancer cell lines with percent growth inhibitions ranging from 50% to over 80% .
  • Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives through molecular docking studies, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA replication.

Comparison with Similar Compounds

Key Observations :

  • The 2,5-dimethylphenyl group on the acetamide may improve lipophilicity (LogP ~3.1 estimated) relative to compounds with polar substituents (e.g., methoxy in 5m) .

Anti-Inflammatory Potential

  • Pyrazolone-Thiadiazole Hybrid (Compound 3) : Exhibited 5-lipoxygenase (5-LOX) inhibition via molecular docking, attributed to the pyrazolone moiety’s interaction with the enzyme’s active site . The target compound’s phenylcarbamoyl group may similarly engage in hydrophobic or π-π interactions, though its efficacy would depend on substituent positioning .

Anticonvulsant Activity

  • 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf): Showed significant anticonvulsant activity in electroconvulsive shock models . The target compound lacks a pyridyl group but includes a dimethylphenyl moiety, which could modulate blood-brain barrier penetration.

Enzyme Inhibition

  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) : Demonstrated α-glucosidase inhibition (IC₅₀ = 2.1 µM) due to the indole group’s interaction with the enzyme . The target compound’s phenylcarbamoyl group may offer weaker inhibition but better selectivity.

Biological Activity

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore its biological activity in detail, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N5O2S
  • Molecular Weight : 385.45 g/mol

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32.6 μg/mL
Compound BEscherichia coli47.5 μg/mL
Compound CAspergillus niger50 μg/mL

Studies show that derivatives with specific substitutions at the C-5 position of the thiadiazole ring enhance efficacy against various pathogens compared to standard antibiotics such as streptomycin and fluconazole .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Test CompoundMCF-7 (Breast Cancer)0.28
Test CompoundHepG2 (Liver Cancer)0.52

The results indicate that this compound exhibits potent cytotoxic effects on MCF-7 and HepG2 cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation .

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant activity in reducing inflammation in various animal models.

Case Study: Anti-inflammatory Effects

In a study by Amir et al., a series of thiadiazole derivatives were tested for their anti-inflammatory activity using the acetic acid writhing test in mice. The compounds demonstrated a reduction in pain response comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity linked to inflammatory pathways or tumor growth.

Q & A

Basic Question: What are the key synthetic pathways for preparing N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

  • Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions to form the thiadiazole ring.
  • Step 2 : Sulfanylation at the 5-position of the thiadiazole using mercaptoacetic acid derivatives, often in the presence of triethylamine (Et₃N) to deprotonate the thiol group .
  • Step 3 : Coupling with N-(2,5-dimethylphenyl)acetamide via nucleophilic substitution or amide-bond formation.
    Key reagents include phenyl acetyl chloride for acylation and dry benzene as a solvent. Reaction temperatures (0–25°C) and time (24–48 hours) are critical for yield optimization .

Advanced Question: How can researchers optimize reaction conditions to address low yields in the final coupling step?

Answer:
Low yields in coupling steps often arise from steric hindrance or poor nucleophilicity. Methodological adjustments include:

  • Temperature Control : Gradual warming from 0°C to room temperature to stabilize intermediates.
  • Catalyst Screening : Testing bases like DBU or DMAP to enhance reaction rates.
  • Solvent Polarity : Switching from benzene to DMF or THF to improve solubility of aromatic intermediates.
  • Protection/Deprotection Strategies : Temporarily masking reactive groups (e.g., using Boc for amines) to prevent side reactions .
    Validate adjustments with HPLC or TLC monitoring .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm), acetamide carbonyl (δ ~170 ppm), and thiadiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragments like the thiadiazole-sulfanyl moiety .
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Advanced Question: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved?

Answer:
Contradictions in NOESY or COSY data may arise from conformational flexibility or overlapping signals. Strategies include:

  • Variable Temperature NMR : Cooling samples to –40°C to slow molecular motion and sharpen peaks.
  • Isotopic Labeling : Incorporating ¹⁵N or ¹³C at key positions to simplify coupling patterns.
  • Computational Modeling : Using DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .

Basic Question: What biological assays are suitable for preliminary activity screening?

Answer:
Thiadiazole derivatives are screened for:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Question: How can researchers elucidate the mechanism of action for observed anticancer activity?

Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins .
  • Molecular Dynamics Simulations : Model interactions with putative targets (e.g., tubulin or kinase domains) to identify binding hotspots .
  • Transcriptomic Profiling : RNA-seq of treated cells to detect pathways altered by the compound (e.g., apoptosis or DNA repair) .

Basic Question: What solubility challenges are anticipated, and how can they be mitigated?

Answer:
The compound’s lipophilic thiadiazole and aryl groups limit aqueous solubility. Solutions include:

  • Co-solvent Systems : Use DMSO:water (1:4) or β-cyclodextrin inclusion complexes.
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) for improved hydrophilicity .

Advanced Question: How should researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions may stem from assay conditions or impurity profiles. Mitigation steps:

  • Reproducibility Checks : Replicate assays in ≥3 independent labs with standardized protocols.
  • HPLC-Purity Verification : Ensure >95% purity via reverse-phase HPLC .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

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